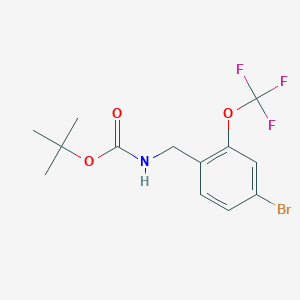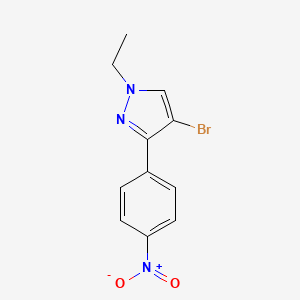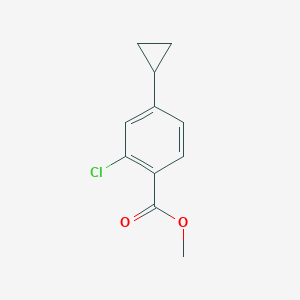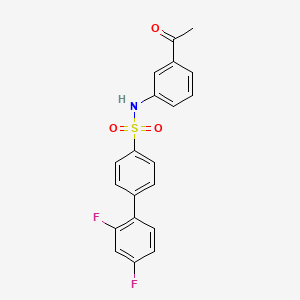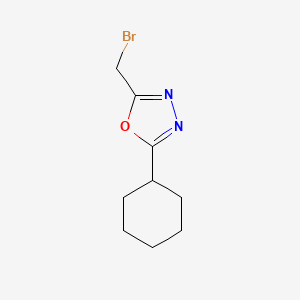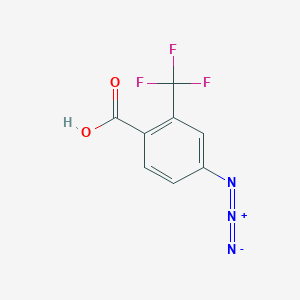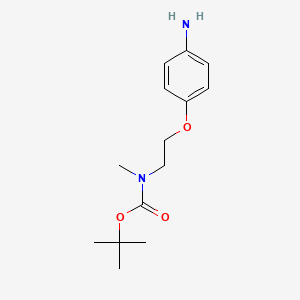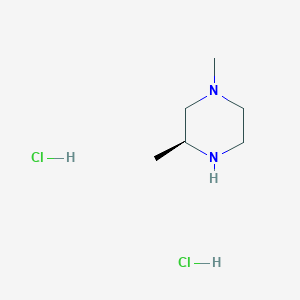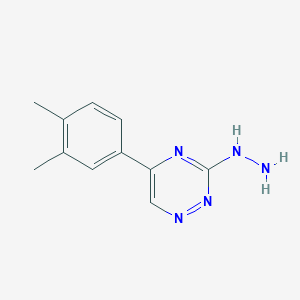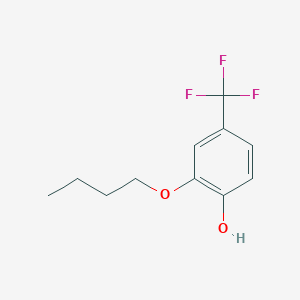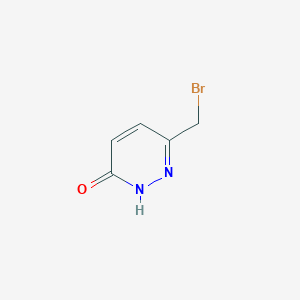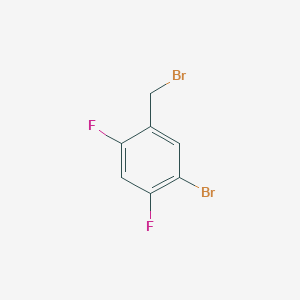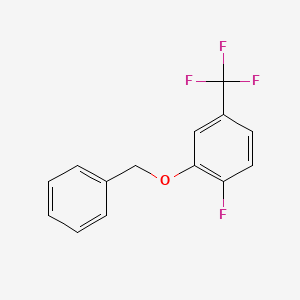![molecular formula C18H29BN2O4S B1532593 1-Methanesulfonyl-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine CAS No. 1206641-59-9](/img/structure/B1532593.png)
1-Methanesulfonyl-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine
Overview
Description
1-Methanesulfonyl-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine is a chemical compound with the empirical formula C18H29BN2O4S. It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves several functional groups. The tetramethyl-1,3,2-dioxaborolan-2-yl group is a boronic acid derivative, which is often used in organic synthesis . Unfortunately, the specific molecular structure analysis for this compound is not available in the searched resources.Scientific Research Applications
Sulfomethylation of Piperazine Derivatives
One area of research involves the sulfomethylation of piperazine and polyazamacrocycles. This process is crucial for introducing methanesulfonate groups into these structures, which is significantly influenced by the pH of the reaction medium. Such sulfomethylated products serve as precursors for various derivatives, including mono- and diacetate, phosphonate, and phosphinate derivatives. This methodology opens new routes to synthesizing mixed-side-chain macrocyclic chelates, which are important in bioconjugation chemistry and potentially in creating complexes for medical imaging or drug delivery systems (van Westrenen & Sherry, 1992).
Synthesis and Structural Analysis
Another pertinent study focuses on the synthesis and crystal structure of 1-benzhydryl-4-methanesulfonyl-piperazine, a compound synthesized through nucleophilic substitution of 1-benzhydryl-piperazine with methyl sulfonyl chloride. The crystallographic analysis revealed the piperazine ring adopts a chair conformation, and the geometry around the sulfur atom is distorted tetrahedral. This work highlights the importance of structural analysis in understanding the reactivity and properties of sulfonated piperazines, which could inform the design of new compounds with specific functionalities (Naveen et al., 2007).
Anti-inflammatory Applications
Research into new 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles has revealed significant anti-inflammatory activity. These compounds, synthesized for their potential as anti-inflammatory agents, showed promising results in comparison to celecoxib. This indicates the potential application of sulfonated piperazine derivatives in developing novel anti-inflammatory medications (Abdellatif et al., 2014).
properties
IUPAC Name |
1-methylsulfonyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BN2O4S/c1-17(2)18(3,4)25-19(24-17)16-8-6-15(7-9-16)14-20-10-12-21(13-11-20)26(5,22)23/h6-9H,10-14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWJWKWPUPMSCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCN(CC3)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methanesulfonyl-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



